5-(4-Butoxyphenyl)oxazole-2-carboxylic acid
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Overview
Description
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The butoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-oxazole-2-carboxylic acid
- 5-(4-Methoxyphenyl)oxazole-2-carboxylic acid
- 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid
Uniqueness
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid is unique due to the presence of the butoxy group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-15-13(19-12)14(16)17/h4-7,9H,2-3,8H2,1H3,(H,16,17) |
InChI Key |
SNXBWPCJYIMYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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